

# Squalamine Lactate: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Squalamine Lactate |           |
| Cat. No.:            | B15565388          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Discovered in 1993 by Dr. Michael Zasloff and his team, squalamine is a novel aminosterol antibiotic isolated from the tissues of the dogfish shark, Squalus acanthias[1][2]. This discovery was the result of investigating the robust immune systems of primitive vertebrates[3]. Squalamine exhibits a broad spectrum of activity, including potent antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi[2][3]. Beyond its antimicrobial properties, squalamine was later found to be a potent inhibitor of angiogenesis, the formation of new blood vessels, a critical process in tumor growth and certain ocular diseases. Its unique chemical structure, a conjugate of a cholestane steroid and the polyamine spermidine, underpins its diverse biological activities. **Squalamine lactate** is the salt form developed for clinical investigation. This technical guide provides an in-depth overview of the discovery, experimental protocols, quantitative data, and mechanisms of action of **squalamine lactate**.

# Data Presentation Antimicrobial Activity

The antimicrobial efficacy of squalamine has been quantified against a range of pathogens. The following table summarizes its Minimum Inhibitory Concentrations (MICs).



| Microorganism             | Strain           | MIC (μg/mL) | Reference |
|---------------------------|------------------|-------------|-----------|
| Escherichia coli          | ATCC 25922       | 2           |           |
| Pseudomonas<br>aeruginosa | ATCC 27853       | 8           |           |
| Staphylococcus aureus     | ATCC 25923       | 2           |           |
| Streptococcus pneumoniae  | Clinical Isolate | 32          |           |
| Candida albicans          | DSM 1386         | 8-16        | _         |
| Aspergillus niger         | ATCC 16404       | 8-16        |           |

# **Anti-Angiogenic Activity**

Squalamine's potential as an anti-cancer and anti-ocular disease agent stems from its anti-angiogenic properties. Key quantitative data are presented below.

| Assay                             | Cell<br>Line/Model | Parameter                     | Value  | Reference |
|-----------------------------------|--------------------|-------------------------------|--------|-----------|
| Endothelial Cell<br>Proliferation | HUVEC              | IC50                          | 0.5 μΜ |           |
| VEGF-induced<br>Proliferation     | HUVEC              | % Inhibition (at<br>3.2 μM)   | ~90%   |           |
| bFGF-induced<br>Proliferation     | RBE-4              | % Inhibition (at<br>50 μg/mL) | 89.0%  |           |
| PDGF-induced<br>Proliferation     | RBE-4              | % Inhibition (at<br>50 μg/mL) | 87.5%  | _         |

# Clinical Trial Data: ENT-01 (Synthetic Squalamine) for Parkinson's Disease



A synthetic derivative of squalamine, ENT-01, has been investigated for its therapeutic potential in Parkinson's disease, particularly for non-motor symptoms like constipation.

| Clinical Trial<br>Phase | Number of<br>Patients | Primary<br>Endpoint                                    | Key Finding                                                                                        | Reference |
|-------------------------|-----------------------|--------------------------------------------------------|----------------------------------------------------------------------------------------------------|-----------|
| Phase 2b<br>(KARMET)    | 150                   | Change in complete spontaneous bowel movements (CSBMs) | Significant increase in weekly CSBMs (3.2 vs 1.2 for placebo, p < 0.001)                           |           |
| Phase 2b<br>(KARMET)    | 150                   | Safety and<br>Tolerability                             | Well-tolerated;<br>most common<br>adverse events<br>were nausea<br>(34.4%) and<br>diarrhea (19.4%) |           |
| Phase 2b<br>(KARMET)    | 28 (with<br>dementia) | Change in<br>MMSE scores                               | Improvement of<br>3.4 points (vs 2.0<br>for placebo) 6<br>weeks post-<br>treatment                 |           |
| Phase 2b<br>(KARMET)    | 11 (with psychosis)   | Change in<br>SAPS-PD scores                            | Improvement<br>from 6.5 to 1.7<br>(vs 6.3 to 4.4 for<br>placebo) 6<br>weeks post-<br>treatment     |           |

# Experimental Protocols Isolation and Purification of Squalamine from Squalus acanthias

## Foundational & Exploratory





The original method for isolating squalamine as described by Moore et al. (1993) involves a multi-step purification process from the stomach and liver tissues of the dogfish shark. The following is a representative protocol based on the published literature.

#### 1. Tissue Extraction:

- Homogenize freshly dissected shark liver or stomach tissue in a solution of 1 M acetic acid.
- Centrifuge the homogenate at 10,000 x g for 30 minutes to pellet cellular debris.
- Collect the supernatant and subject it to solid-phase extraction using a C18 cartridge to capture hydrophobic and amphiphilic molecules, including squalamine.
- Elute the bound molecules with a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).

#### 2. Size-Exclusion Chromatography:

- Concentrate the active fractions from the C18 elution and apply to a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with 1 M acetic acid.
- Elute with 1 M acetic acid and collect fractions, monitoring for antimicrobial activity to identify the fractions containing squalamine.
- 3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
- Pool the active fractions from size-exclusion chromatography and inject onto a C18 RP-HPLC column.
- Elute with a linear gradient of acetonitrile in water with 0.1% TFA. A typical gradient might be 5% to 60% acetonitrile over 60 minutes.
- Collect fractions and assay for antimicrobial activity to identify the squalamine-containing peak.
- 4. Cation-Exchange High-Performance Liquid Chromatography (HPLC):
- Further purify the active fraction from RP-HPLC using a strong cation-exchange column.



- Equilibrate the column with a low ionic strength buffer (e.g., 20 mM sodium phosphate, pH 3.0).
- Elute with a linear gradient of increasing salt concentration (e.g., 0 to 1 M sodium chloride in the equilibration buffer).
- The positively charged squalamine will elute at a characteristic salt concentration.
- 5. Final Purification:
- A final polishing step using a different selectivity RP-HPLC column (e.g., C4) can be employed to achieve high purity.
- The final product can be lyophilized and stored at -20°C.

# **Endothelial Cell Proliferation Assay**

This assay is used to determine the effect of squalamine on the proliferation of endothelial cells, a key process in angiogenesis.

#### 1. Cell Culture:

- Culture Human Umbilical Vein Endothelial Cells (HUVECs) in endothelial growth medium (EGM) supplemented with growth factors and fetal bovine serum (FBS).
- Maintain cells in a humidified incubator at 37°C and 5% CO2.

#### 2. Assay Procedure:

- Seed HUVECs into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
- Starve the cells in a basal medium with low serum (e.g., 0.5% FBS) for 24 hours to synchronize their cell cycle.
- Treat the cells with various concentrations of squalamine lactate in the presence or absence of a pro-angiogenic stimulus, such as Vascular Endothelial Growth Factor (VEGF) (typically 50 ng/mL).



- Incubate for 48-72 hours.
- 3. Proliferation Measurement:
- Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, which
  measures mitochondrial activity as an indicator of cell viability and proliferation.
- Alternatively, direct cell counting or DNA quantification methods (e.g., CyQUANT assay) can be used.
- Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

# Signaling Pathways and Mechanisms of Action Anti-Angiogenic Mechanism

Squalamine's anti-angiogenic effects are multifaceted, primarily targeting the signaling cascades within endothelial cells. It is understood to interact with intracellular calmodulin and inhibit the Na+/H+ exchanger, leading to a disruption of the downstream signaling required for proliferation and migration.

// Nodes VEGF [label="VEGF", fillcolor="#EA4335", fontcolor="#FFFFF"]; VEGFR [label="VEGFR", fillcolor="#FBBC05", fontcolor="#202124"]; Squalamine [label="Squalamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calmodulin [label="Calmodulin", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHE3 [label="Na+/H+ Exchanger 3", fillcolor="#F1F3F4", fontcolor="#202124"]; Intracellular\_pH [label="Intracellular pH\nRegulation", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPK\_Pathway [label="MAPK Pathway\n(p42/p44)", fillcolor="#FBBC05", fontcolor="#202124"]; FAK [label="Focal Adhesion\nKinase (FAK)", fillcolor="#FBBC05", fontcolor="#202124"]; Actin\_Stress\_Fibers [label="Actin Stress Fiber\nFormation", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges VEGF -> VEGFR [label="Binds"]; VEGFR -> MAPK\_Pathway [label="Activates"]; VEGFR -> FAK [label="Activates"]; MAPK\_Pathway -> Proliferation; FAK ->



Actin\_Stress\_Fibers; Actin\_Stress\_Fibers -> Migration; Proliferation -> Angiogenesis; Migration -> Angiogenesis; Squalamine -> Calmodulin [label="Binds & Relocates", color="#34A853"]; Squalamine -> NHE3 [label="Inhibits", color="#34A853"]; Calmodulin -> MAPK\_Pathway [style=dashed, arrowhead=tee, label="Inhibits", color="#34A853"]; NHE3 -> Intracellular\_pH; Intracellular\_pH -> MAPK\_Pathway [style=dashed, arrowhead=tee, label="Disrupts", color="#34A853"]; } .dot Squalamine's anti-angiogenic signaling pathway.

### **Antimicrobial Mechanism**

Squalamine's antimicrobial action differs between Gram-positive and Gram-negative bacteria. In Gram-negative bacteria, it acts like a detergent, disrupting the outer membrane. In Gram-positive bacteria, it causes depolarization of the cell membrane, leading to cell death.



Click to download full resolution via product page



# **Mechanism of ENT-01 in Parkinson's Disease**

In the context of Parkinson's disease, the synthetic squalamine derivative ENT-01 is thought to act by displacing alpha-synuclein aggregates from nerve cell membranes in the enteric nervous system, thereby restoring normal neuronal function.

// Nodes AlphaSynuclein [label="Alpha-Synuclein\nAggregates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuronal\_Membrane [label="Enteric Neuronal\nMembrane", fillcolor="#FBBC05", fontcolor="#202124"]; ENT01 [label="ENT-01\n(Squalamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Membrane\_Binding [label="Membrane Binding", fillcolor="#F1F3F4", fontcolor="#202124"]; Neuronal\_Dysfunction [label="Neuronal Dysfunction\n(e.g., Constipation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Restored\_Function [label="Restored Neuronal\nFunction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AlphaSynuclein -> Neuronal\_Membrane [label="Binds to"]; Neuronal\_Membrane -> Neuronal\_Dysfunction [label="Leads to"]; ENT01 -> Neuronal\_Membrane [label="Displaces Aggregates", color="#34A853"]; Neuronal\_Membrane -> Restored\_Function [label="Results in"]; } .dot Proposed mechanism of ENT-01 in Parkinson's disease.

# Conclusion

Squalamine, originally discovered as a natural antibiotic from the dogfish shark, has demonstrated a remarkable breadth of biological activities. Its potent antimicrobial and antiangiogenic properties have paved the way for its investigation into a wide range of therapeutic areas, from infectious diseases to oncology and neurodegenerative disorders. The development of its synthetic derivative, ENT-01, for Parkinson's disease highlights the ongoing potential of this unique aminosterol. This technical guide provides a foundational understanding for researchers and drug development professionals interested in further exploring the therapeutic applications of squalamine and its analogues.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Squalamine: an aminosterol antibiotic from the shark PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Squalamine: an aminosterol antibiotic from the shark PMC [pmc.ncbi.nlm.nih.gov]
- 3. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Squalamine Lactate: A Technical Guide on its Discovery, Mechanism, and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565388#squalamine-lactate-discovery-from-dogfish-shark]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com